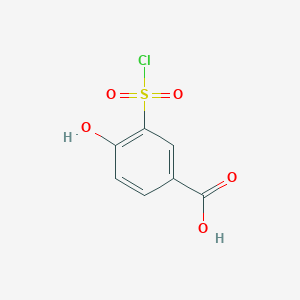

3-(Chlorosulfonyl)-4-hydroxybenzoic acid

描述

Contextualization within Aromatic Sulfonyl Chloride Chemistry Research

Aromatic sulfonyl chlorides are a well-established and fundamentally important class of reagents in organic synthesis. nih.gov Their significance stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl), which serves as a potent electrophile. This functional group readily reacts with a wide range of nucleophiles—including alcohols, amines, and thiols—to form sulfonates, sulfonamides, and thioesters, respectively. Sulfonamides, in particular, are a prominent structural motif in a multitude of commercially available pharmaceuticals, underscoring the importance of their sulfonyl chloride precursors. researchgate.net

Research in this field has traditionally focused on developing new methods for the synthesis of sulfonyl chlorides and expanding their reaction scope. researchgate.net Preparative methods often involve the chlorosulfonation of aromatic compounds using chlorosulfonic acid or alternative multi-step sequences. researchgate.net More recent research has aimed at developing milder and more efficient synthetic protocols. researchgate.net Aromatic sulfonyl chlorides are recognized not just for forming stable linkages but also as sources for generating other reactive species in situ. magtech.com.cn The reactivity of the S-Cl bond, while robust, can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govacs.org The presence of both an electron-withdrawing carboxylic acid group and an electron-donating hydroxyl group in 3-(Chlorosulfonyl)-4-hydroxybenzoic acid presents a nuanced electronic environment that influences the reactivity of the sulfonyl chloride moiety, making it an intriguing subject for synthetic methodology research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClO₅S | uni.lu |

| Monoisotopic Mass | 235.95462 Da | uni.lu |

| Appearance | Solid (predicted) | N/A |

| XlogP (predicted) | 1.7 | uni.lu |

Significance of Hydroxybenzoic Acid Derivatives in Modern Organic Synthesis Research

Hydroxybenzoic acid derivatives are a cornerstone of organic and medicinal chemistry, valued for their biological activities and their utility as synthetic intermediates. fishersci.at The parent compound, 4-hydroxybenzoic acid (4-HBA), is a key precursor in the production of parabens, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries. acs.orgresearchgate.netnih.gov Beyond this established application, 4-HBA and its isomers are recognized as versatile platform chemicals for synthesizing a wide range of value-added products, including liquid crystal polymers, pharmaceuticals, and other fine chemicals. researchgate.netresearchgate.netnih.gov

The synthetic utility of hydroxybenzoic acids arises from the presence of three distinct functional sites: the aromatic ring, the carboxylic acid group, and the hydroxyl group. Each of these can be selectively modified. The aromatic ring can undergo electrophilic substitution, the carboxylic acid can be converted into esters, amides, or acid chlorides, and the phenolic hydroxyl group can be transformed into ethers or esters. This multifunctionality allows for the construction of complex molecular architectures. Research has demonstrated the biological relevance of this scaffold, with derivatives exhibiting antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, among others. globalresearchonline.net The incorporation of this privileged structure within the this compound framework provides a foundation for developing new compounds that may inherit or modulate these biological activities.

Research Trajectories for this compound as a Versatile Synthetic Intermediate

The dual functionality of this compound dictates its potential as a highly versatile synthetic intermediate. Its structure allows for orthogonal chemical transformations, where the sulfonyl chloride and the carboxylic acid/phenol (B47542) moieties can be reacted sequentially and selectively under different conditions. This opens several promising research avenues.

One major trajectory involves its use as a scaffold for building libraries of complex molecules. The sulfonyl chloride group can be reacted with a diverse set of amines or alcohols to generate a family of sulfonamide or sulfonate ester derivatives. Subsequently, the carboxylic acid group can be modified through esterification or amidation, leading to a large matrix of unique compounds from a single starting material. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

A second research direction focuses on its application in materials science. The rigid, functionalized aromatic core is suitable for incorporation into polymers. For instance, it could be used to synthesize specialty polyamides or polyesters with tailored properties, such as enhanced thermal stability or specific functionalities imparted by the sulfonyl group. The ability to further modify the sulfonyl group post-polymerization offers a route to functional materials.

A third area of investigation is its use as a specialized chemical probe or derivatization agent in analytical chemistry. Analogous to how 3-(chlorosulfonyl)benzoic acid has been employed as a novel derivatization agent for enhancing the detection of certain lipids in mass spectrometry, this compound could be developed for similar purposes. nih.gov The charge-switching properties and the potential for specific interactions conferred by its functional groups could be exploited to improve the sensitivity and selectivity of analytical methods for various classes of analytes.

| Research Area | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for combinatorial synthesis | Orthogonal reactivity of sulfonyl chloride and carboxylic acid/phenol groups allows for diverse library generation. |

| Materials Science | Monomer for specialty polymers | Rigid aromatic core and multiple functional groups for creating functional polyamides, polyesters, etc. |

| Analytical Chemistry | Derivatization agent for mass spectrometry | Potential to improve ionization efficiency and sensitivity for specific classes of analytes. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-chlorosulfonyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNHBVJEQDQGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507134 | |

| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77719-02-9 | |

| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorosulfonyl 4 Hydroxybenzoic Acid

Strategic Approaches to Regioselective Aromatic Chlorosulfonylation

Achieving regioselectivity in the synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is a significant challenge due to the directing influences of the substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating, ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The desired product requires substitution at the position ortho to the hydroxyl group and meta to the carboxylic acid group, a synthetically favorable outcome.

Direct Electrophilic Chlorosulfonylation Techniques

Direct chlorosulfonylation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution typically employs chlorosulfonic acid (ClSO₃H) as both the reagent and solvent. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-ionization of chlorosulfonic acid. echemi.com

The reaction with 4-hydroxybenzoic acid involves its addition to an excess of cooled chlorosulfonic acid. The powerful activating effect of the hydroxyl group directs the incoming electrophile primarily to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent carboxylic acid group, substitution is favored at the 3-position. The reaction is highly exothermic and requires careful temperature control to minimize side reactions and degradation. echemi.commdpi.com

Table 1: Comparison of Directing Effects in 4-Hydroxybenzoic Acid

| Functional Group | Position | Activating/Deactivating | Ortho/Para/Meta Director |

| Hydroxyl (-OH) | 4 | Activating | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta |

This table illustrates the electronic influence of the substituents on the regiochemical outcome of electrophilic substitution.

While direct chlorosulfonylation is atom-economical, it can suffer from a lack of perfect regioselectivity and the harsh, corrosive nature of chlorosulfonic acid, which can lead to undesired side products. mdpi.com

Multi-step Synthetic Sequences Involving Sulfonation and Subsequent Halogenation

An alternative to direct chlorosulfonylation is a two-step approach that separates the sulfonation and chlorination stages. This method can offer better control over the reaction and potentially higher purity of the final product.

The first step is the sulfonation of 4-hydroxybenzoic acid to produce 4-hydroxy-3-sulfobenzoic acid. This can be achieved using concentrated sulfuric acid or oleum. The reaction conditions, particularly temperature, can influence the isomer distribution. mlsu.ac.in Once the sulfonic acid is formed and isolated, it is converted to the desired sulfonyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). nih.gov The use of thionyl chloride in the presence of sulfuric acid can also increase the rate of the initial sulfonation by removing the water formed during the reaction. njit.edu

Precursor Synthesis and Advanced Functional Group Transformations for Compound Assembly

Modern synthetic chemistry offers more sophisticated routes that build the molecule through strategic precursor synthesis and functional group interconversions, often providing superior control over regiochemistry.

Synthesis and Derivatization of 4-Hydroxybenzoic Acid Scaffolds

The starting material, 4-hydroxybenzoic acid (4-HBA), is commercially available but can also be synthesized through various methods. Classic chemical syntheses include the Kolbe-Schmitt reaction, which involves the carboxylation of phenol (B47542) under high temperature and pressure. nih.gov Another route involves the diazotization of 4-aminobenzoic acid, followed by hydrolysis of the diazonium salt.

Increasingly, biotechnological methods are being developed for the sustainable production of 4-HBA from renewable feedstocks. Metabolic engineering of microorganisms like Escherichia coli allows for the synthesis of 4-HBA from glucose via the shikimate pathway. nih.govresearchgate.net Such bio-based routes offer a greener alternative to traditional petroleum-based syntheses. nih.gov

Derivatization of the 4-HBA scaffold is key to more advanced synthetic strategies. For instance, the synthesis of 3-amino-4-hydroxybenzoic acid provides a crucial precursor for highly regioselective methods. This intermediate can be prepared by the nitration of 4-hydroxybenzoic acid to give 4-hydroxy-3-nitrobenzoic acid, followed by reduction of the nitro group, for example, using tin(II) chloride or catalytic hydrogenation. chemicalbook.comgoogle.comgoogle.com

Chemoselective Introduction and Manipulation of the Sulfonyl Chloride Moiety

To overcome the regioselectivity issues of direct chlorosulfonylation, methods that install the sulfur functionality with perfect control are highly valuable. One of the most effective strategies is the Sandmeyer-type reaction involving a diazonium salt.

Starting from 3-amino-4-hydroxybenzoic acid, a diazonium salt is generated in situ using sodium nitrite (B80452) in an acidic solution. chemicalbook.comgoogle.com This diazonium intermediate is then subjected to a chlorosulfonylation reaction, typically using sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. mdpi.com This process introduces the chlorosulfonyl group specifically at the position of the original amino group, providing excellent regiocontrol. mdpi.com

Table 2: Comparison of Synthetic Strategies for Regiocontrol

| Method | Key Reagents | Key Intermediate | Regioselectivity Control |

| Direct Chlorosulfonylation | Chlorosulfonic Acid | None | Moderate (Electronically directed) |

| Sulfonation/Chlorination | H₂SO₄, then SOCl₂/PCl₅ | 4-Hydroxy-3-sulfobenzoic acid | Good (via intermediate purification) |

| Diazonium Salt Route | NaNO₂, SO₂, CuCl | 3-Diazonium-4-hydroxybenzoate | Excellent (Positionally directed) |

This table provides a comparative overview of the main synthetic routes and their effectiveness in achieving the desired regiochemistry.

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Purity in Laboratory-Scale Preparations

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring safety and scalability. A systematic approach, such as a Design of Experiments (DOE), can be employed to identify the most critical parameters and their optimal ranges. mdpi.comresearchgate.net

Key parameters for direct chlorosulfonylation that are frequently optimized include:

Temperature: The reaction is highly exothermic. Low initial temperatures (e.g., 0 to -25 °C) are necessary during the addition of the substrate to control the reaction rate and prevent degradation. mdpi.comresearchgate.net

Reagent Stoichiometry: An excess of chlorosulfonic acid is typically used to serve as both reagent and solvent. The optimal number of equivalents must be determined to ensure complete conversion without promoting excessive side reactions. mdpi.com

Reaction Time: The reaction is monitored over time to determine the point of maximum product formation and minimum impurity generation. mdpi.com

Quenching Procedure: The method of quenching the reaction, typically by pouring the mixture onto crushed ice, is critical for precipitating the product and must be performed carefully to manage the highly exothermic decomposition of excess chlorosulfonic acid. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. nih.govorganic-chemistry.orgnih.gov Applying microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the formation of sulfonyl chlorides from precursor sulfonic acids or their salts. nih.govorganic-chemistry.org Furthermore, the development of continuous flow reactor systems offers significant improvements in safety, control, and scalability over traditional batch processes, particularly for hazardous reactions like chlorosulfonylation. rsc.org

Kinetic and Thermodynamic Control in Chlorosulfonylation Reactions

The concepts of kinetic and thermodynamic control are crucial in reactions where multiple products can be formed. thecatalyst.org Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. This is typically favored at lower reaction temperatures. Under thermodynamic control, the major product is the most stable one, which is favored at higher temperatures, allowing the reaction to reach equilibrium. thecatalyst.org

In the sulfonation of aromatic compounds, such as naphthalene, this principle is well-demonstrated. At lower temperatures, the kinetically favored 1-naphthalenesulfonic acid is the primary product, while at higher temperatures, the more stable, thermodynamically favored 2-naphthalenesulfonic acid predominates. thecatalyst.org This is because the formation of the arenium ion intermediate leading to the 1-isomer is faster, but the 2-isomer is sterically less hindered and therefore more stable. thecatalyst.org

Applying this principle to the chlorosulfonylation of 4-hydroxybenzoic acid, the primary substitution occurs at the 3-position due to the strong directing effects of the hydroxyl and carboxyl groups. The formation of other isomers is less common. However, the reaction conditions, particularly temperature, can be optimized to ensure the selective formation of the desired 3-isomer and to minimize potential side reactions, such as the formation of sulfones. High temperatures generally favor the thermodynamically more stable product.

| Control Type | Favored Conditions | Product Characteristic | Rationale |

| Kinetic Control | Lower Temperature | Fastest-forming product | Reaction follows the path with the lowest activation energy. thecatalyst.org |

| Thermodynamic Control | Higher Temperature | Most stable product | Sufficient energy is available to overcome higher activation barriers and reach thermodynamic equilibrium. thecatalyst.org |

Role of Catalytic Systems and Solvation Effects on Reaction Efficiency

The efficiency and selectivity of chlorosulfonylation reactions can be significantly enhanced through the use of catalytic systems and by carefully selecting the solvent.

Catalytic Systems: While direct chlorosulfonylation with chlorosulfonic acid is common, catalysts can be employed to improve yields and reduce the formation of unwanted byproducts like sulfones. google.com For instance, sulfamic acid has been used as a catalyst in the preparation of aromatic sulfonyl chlorides to suppress sulfone formation. google.com The catalyst can be added at the beginning of the reaction or after an initial sulfonation step before further reaction with an agent like thionyl chloride. google.com

More advanced catalytic methods are also being developed for sulfonyl chloride synthesis, although their specific application to 4-hydroxybenzoic acid is not extensively detailed. These include photoredox catalysis, which allows for the synthesis of arenesulfonyl chlorides under mild conditions using visible light. researchgate.net Such modern techniques represent a move towards more sustainable and efficient chemical manufacturing. researchgate.net

Solvation Effects: The solvent plays a critical role in the reaction by stabilizing intermediates and influencing reaction rates. In many chlorosulfonation procedures, an excess of chlorosulfonic acid serves as both the reactant and the solvent medium. tandfonline.com However, the use of other solvents, including ionic liquids, has been explored for sulfonation reactions to offer advantages such as the elimination of by-products and easier product separation. google.com

For reactions involving phenols, the hydrogen-bond-accepting ability of a solvent can profoundly influence the reaction mechanism and rate. canada.ca Solvents that can effectively solvate the charged intermediates of the electrophilic substitution reaction can increase the reaction efficiency. The choice of solvent must be made carefully, as it can impact the solubility of the starting material, 4-hydroxybenzoic acid, and the stability of the resulting product. nih.gov The goal is to create a reaction environment that maximizes the yield of this compound while minimizing degradation and side reactions.

Mechanistic Investigations of Reactions Involving 3 Chlorosulfonyl 4 Hydroxybenzoic Acid

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. The mechanism of these reactions can proceed through different pathways depending on the nature of the nucleophile and the reaction conditions. Theoretical studies on analogous arylsulfonyl chlorides suggest that these reactions can occur via a direct displacement (SN2-like) mechanism or a stepwise addition-elimination pathway.

The reaction of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid with primary or secondary amines yields the corresponding sulfonamides. This transformation is fundamental in organic synthesis. The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The proposed pathway involves the formation of a trigonal bipyramidal intermediate. The reaction of the sulfonyl chloride group is generally faster than the amidation of the carboxylic acid under these conditions.

Table 1: Proposed Reaction Conditions for Sulfonamide Formation

| Nucleophile | Base | Solvent | Probable Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Pyridine (B92270) | Dichloromethane | 4-Hydroxy-3-(N-alkylsulfamoyl)benzoic acid |

| Secondary Amine (R₂NH) | Triethylamine | Tetrahydrofuran | 4-Hydroxy-3-(N,N-dialkylsulfamoyl)benzoic acid |

| Ammonia (NH₃) | Aqueous NaOH | Water/Dioxane | 3-Sulfamoyl-4-hydroxybenzoic acid |

Alcohols and carboxylates can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters and sulfonyl anhydrides, respectively.

The formation of sulfonate esters from the reaction of this compound with alcohols is typically catalyzed by a base. The base deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the sulfur atom. Computational studies on similar systems suggest that this can proceed through a concerted SN2-type mechanism.

Sulfonyl anhydrides can be formed by the reaction with a carboxylate salt. This reaction is less common but proceeds through a similar nucleophilic substitution mechanism.

Table 2: Proposed Conditions for Sulfonate Ester and Anhydride (B1165640) Formation

| Nucleophile | Catalyst/Base | Solvent | Probable Product |

|---|---|---|---|

| Alcohol (R-OH) | Pyridine | Acetonitrile (B52724) | Alkyl 4-carboxy-2-(chlorosulfonyl)phenyl sulfonate |

| Carboxylate (R-COO⁻) | None (salt) | Aprotic Solvent | This compound anhydride with R-COOH |

Reactivity Profiles of the Carboxylic Acid and Phenolic Hydroxyl Functionalities

The carboxylic acid and phenolic hydroxyl groups of this compound also exhibit characteristic reactivities, although they are generally less reactive than the sulfonyl chloride.

The carboxylic acid group can undergo esterification and amidation. These reactions typically require activation of the carboxyl group or harsh reaction conditions.

Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Amidation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Direct reaction with an amine at high temperatures is also possible.

The phenolic hydroxyl group is a nucleophile and can be alkylated or acylated. These reactions typically occur under basic conditions, which deprotonate the phenol (B47542) to the more nucleophilic phenoxide.

Alkylation, such as in the Williamson ether synthesis, involves the reaction of the phenoxide with an alkyl halide. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. The phenoxide attacks the carbonyl carbon of the acylating agent. nih.gov

Table 3: Reactivity of Carboxylic Acid and Phenolic Hydroxyl Groups

| Functional Group | Reagent | Conditions | Probable Product |

|---|---|---|---|

| Carboxylic Acid | Methanol, H₂SO₄ | Reflux | Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate |

| Carboxylic Acid | Thionyl Chloride, then NH₃ | Sequential | 3-(Chlorosulfonyl)-4-hydroxybenzamide |

| Phenolic Hydroxyl | Methyl Iodide, K₂CO₃ | Acetone, Reflux | 3-(Chlorosulfonyl)-4-methoxybenzoic acid |

| Phenolic Hydroxyl | Acetic Anhydride, Pyridine | Room Temp | 4-Acetoxy-3-(chlorosulfonyl)benzoic acid |

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the sulfonyl chloride, hydroxyl, and carboxylic acid groups in this compound allows for the possibility of intramolecular reactions, leading to cyclic products.

Under basic conditions, the deprotonated phenolic hydroxyl group can act as an intramolecular nucleophile, attacking the sulfonyl chloride center. This would lead to the formation of a six-membered cyclic sulfonate ester, a derivative of a benzoxathiepine dioxide. Such intramolecular cyclizations of related sulfonamides have been reported.

While less common, rearrangement reactions of the sulfonyl group on the aromatic ring, such as the Jacobsen-type rearrangement, are known for polysubstituted arenesulfonic acids under strongly acidic conditions. However, for this compound, such rearrangements are not typically expected under standard reaction conditions.

Derivatization Strategies and Synthetic Applications of 3 Chlorosulfonyl 4 Hydroxybenzoic Acid

Synthesis of Novel Sulfonamide Derivatives for Ligand Design and Material Science Research

The sulfonyl chloride moiety is the most reactive electrophilic site on the 3-(chlorosulfonyl)-4-hydroxybenzoic acid scaffold, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone for creating diverse molecular architectures. impactfactor.orgmdpi.com

The reaction of this compound with a wide range of amines is a fundamental strategy for synthesizing novel sulfonamide derivatives. The nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride group leads to the displacement of the chloride ion and the formation of a sulfonamide bond. impactfactor.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

The versatility of this reaction allows for the incorporation of various structural motifs by selecting different amine reactants. Both aliphatic and aromatic amines can be effectively used, leading to a broad spectrum of sulfonamide derivatives. For instance, reactions with simple alkylamines like methylamine (B109427) or ethylamine (B1201723) yield N-alkyl sulfonamides, while reactions with anilines produce N-aryl sulfonamides. google.com This chemical diversity is crucial for developing libraries of compounds for screening in drug discovery and materials science. The resulting sulfonamide group is a key pharmacophore in many therapeutic agents and a functional group in advanced materials. nih.gov

Below is a table illustrating the reaction with various amines:

| Amine Reactant | Resulting Derivative Class | Potential Research Area |

| Simple Alkylamines (e.g., Ethylamine) | N-Alkyl-3-sulfamoyl-4-hydroxybenzoic acid | Medicinal Chemistry Scaffolds |

| Aromatic Amines (e.g., Aniline) | N-Aryl-3-sulfamoyl-4-hydroxybenzoic acid | Antiviral Ligand Design nih.gov |

| Amino Acids | N-(Carboxyalkyl)-3-sulfamoyl-4-hydroxybenzoic acid | Peptidomimetics, Bio-conjugation |

| Heterocyclic Amines | N-Heterocyclyl-3-sulfamoyl-4-hydroxybenzoic acid | Antimicrobial Agents nih.gov |

Sulfonamide derivatives of this compound serve as excellent scaffolds for the development of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The sulfonamide linkage provides a stable and synthetically accessible connection point for introducing various functionalities. nih.gov

For example, a series of novel sulfonamides based on a hydroxybenzoic acid scaffold were designed and synthesized to explore their antimicrobial activities. nih.gov In such studies, the core scaffold provides the basic structure for biological recognition, while modifications at the amine, carboxylic acid, or phenolic hydroxyl positions allow for fine-tuning of properties like potency, selectivity, and cell permeability. The carboxylic acid handle, for instance, can be used to attach reporter tags like fluorophores or biotin (B1667282) for visualization and pull-down experiments, which are essential for identifying the molecular targets of the probe.

Exploration of Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another avenue for derivatization through esterification and amidation. These reactions are generally performed after the sulfonyl chloride has been functionalized, taking advantage of the latter's higher reactivity.

The carboxylic acid function can be converted into an ester through reaction with an alcohol under acidic conditions or by using a halogenated compound in the presence of a non-quaternizable tertiary amine. google.comiajpr.com This esterification is a key step in creating monomers for the synthesis of polyesters and poly(ester-amide)s. researchgate.net

By reacting the derivatized scaffold with diols or polyols, it is possible to generate cross-linked polymers or linear polyesters with specific functionalities incorporated into the polymer backbone. For example, the phenolic hydroxyl group and the sulfonamide moiety can impart properties such as thermal stability, altered solubility, or specific binding capabilities to the resulting polymer. These functional polymers are of interest in areas such as specialty coatings, advanced composites, and biomedical materials.

The formation of an amide bond from the carboxylic acid group is a widely used strategy in bioconjugation chemistry. jmb.or.kr This reaction typically requires the activation of the carboxylic acid using coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride, followed by the addition of a primary or secondary amine. google.comgoogle.com

This methodology allows the this compound scaffold to be covalently linked to biomolecules like peptides, proteins, or amino-modified oligonucleotides. The resulting conjugates are valuable tools in biochemical and medical research. For instance, conjugating the molecule to a cell-penetrating peptide can enhance its delivery into cells for intracellular studies. The 1,2,3-triazole moiety has also been explored as a stable bioisostere for the amide bond in some molecular designs. nih.gov

The following table summarizes derivatization at the carboxylic acid group:

| Reaction Type | Reagent Class | Resulting Derivative Class | Application Focus |

| Esterification | Alcohols, Diols | Esters, Polyester Monomers | Polymer Synthesis researchgate.net |

| Amidation | Amines, Amino Acids | Amides, Peptide Conjugates | Bioconjugation, Medicinal Chemistry jmb.or.kr |

Functionalization of the Phenolic Hydroxyl Group for Molecular Diversification

The phenolic hydroxyl group provides a third site for chemical modification, further expanding the molecular diversity that can be achieved from the parent compound. This group can undergo reactions such as etherification or esterification to introduce a variety of substituents. The antioxidant activity of phenolic compounds is often influenced by the nature of the substituents on the aromatic ring. researchgate.net

A notable application of derivatizing hydroxyl groups is seen in a novel charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid for the sensitive analysis of lipids like sterols and acylglycerols. nih.govresearchgate.net In this method, the sulfonyl chloride reacts with the hydroxyl groups of the lipids to form sulfonate esters. This derivatization improves chromatographic performance and ionization efficiency in mass spectrometry, significantly lowering the limits of detection. nih.govresearchgate.net A similar strategy can be applied to the phenolic hydroxyl of this compound itself, or this hydroxyl group can be targeted after the other two sites have been functionalized, allowing for the attachment of reporter groups, solubility enhancers, or other pharmacologically relevant moieties. This functionalization is a powerful tool for tailoring the physicochemical properties of the final molecule. nih.gov

Synthesis of Ethers and Esters for Scaffold Modification

The modification of the this compound scaffold through the formation of ethers and esters is a primary strategy for altering its physical, chemical, and biological properties. These reactions target the phenolic hydroxyl and carboxylic acid functionalities, respectively.

Ether Synthesis: The phenolic hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. nih.gov This process typically involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com This reaction allows for the introduction of a wide variety of alkyl or aryl substituents at the 4-position. Reaction conditions such as temperature, pressure, and solvent are optimized to favor the desired O-alkylation and minimize side reactions. google.com

The following table summarizes typical conditions for these transformations on a hydroxybenzoic acid core.

| Transformation | Functional Group Targeted | Reagents | Typical Conditions | Reference |

| Etherification | Phenolic Hydroxyl | Alkyl Halide, Base (e.g., NaOH, K₂CO₃) | 80-160°C, often in an autoclave under pressure (1-15 atm) | google.com |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Refluxing temperature | google.com |

| Esterification | Carboxylic Acid | Halocarbon, Tertiary Amine | Homogeneous liquid phase | google.com |

Orthogonal Protection and Deprotection Strategies

The presence of three distinct reactive sites on this compound makes orthogonal protection a critical strategy for achieving selective transformations in multi-step synthesis. jocpr.com Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups on the molecule. researchgate.net This allows for the sequential modification of each functional group.

For this specific molecule, a synthetic plan might involve:

Reaction of the Sulfonyl Chloride: Due to its high reactivity, the sulfonyl chloride group is often reacted first, for instance, with an amine to form a stable sulfonamide.

Orthogonal Protection of Phenol and Carboxylic Acid: The remaining hydroxyl and carboxyl groups can then be protected with orthogonal groups. For example, the phenolic hydroxyl could be protected as a silyl (B83357) ether (e.g., TBDPS - tert-butyldiphenylsilyl), which is stable to a wide range of conditions but can be removed with fluoride (B91410) ions (e.g., TBAF). nih.gov The carboxylic acid could be protected as a benzyl (B1604629) ester, which is stable to the conditions for silyl ether cleavage but can be removed by hydrogenolysis.

Selective Deprotection and Derivatization: With the groups protected, one can be selectively removed to allow for further reaction at that site, followed by the removal of the second protecting group for a subsequent reaction.

This approach provides precise control over the synthesis of complex derivatives. jocpr.com

The table below outlines potential orthogonal protecting groups for the hydroxyl and carboxyl moieties.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Reference |

| Phenolic Hydroxyl | tert-Butyldiphenylsilyl | TBDPS | TBAF (Fluoride ion) | Benzyl (Bn), Fmoc | nih.gov |

| Phenolic Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Silyl ethers, Boc | researchgate.net |

| Carboxylic Acid | Benzyl Ester | -OBn | H₂, Pd/C (Hydrogenolysis) | Silyl ethers, Boc, Fmoc | researchgate.net |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Trifluoroacetic Acid (TFA) | Fmoc, Benzyl | researchgate.net |

Utilization as a Building Block in Multi-step Organic Synthesis

The trifunctional nature of this compound makes it a valuable building block for constructing more complex molecules through various synthetic strategies.

Convergent and Divergent Synthetic Routes Incorporating the Compound

Convergent Synthesis: In a convergent approach, complex fragments of a target molecule are synthesized independently and then joined together in the final stages. nih.gov this compound can serve as the precursor to one of these key fragments. For example, the sulfonyl chloride could be reacted with a specific amine, and the carboxylic acid could be converted to an ester. This resulting molecule, a "pre-functionalized building block," can then be coupled with another large, complex molecule in a late-stage synthetic step to efficiently produce the final target. nih.gov

Divergent Synthesis: A divergent strategy begins with a central core molecule, from which a wide array of structurally related compounds are generated. This compound is an ideal starting point for such an approach. From this single compound, a library of derivatives can be created by reacting each of the three functional groups with different sets of reagents. For example:

Step 1: Reacting the parent compound with a set of 10 different amines at the sulfonyl chloride position creates 10 unique sulfonamides.

Step 2: Each of these 10 sulfonamides can then be reacted with a set of 10 different alcohols to esterify the carboxylic acid, generating 100 distinct molecules.

Step 3: Finally, etherifying the phenolic hydroxyl on each of these 100 compounds with a set of 10 different alkyl halides would result in a library of 1,000 unique derivatives, all originating from the single parent scaffold.

Application in Combinatorial Chemistry Libraries for Material Discovery

Combinatorial chemistry is a powerful technique for generating a large number of diverse compounds (a "library") in a systematic and efficient manner, which can then be screened for desired properties. nih.gov The structural and functional diversity of this compound makes it an excellent scaffold for creating such libraries.

By leveraging its three points of diversity (the sulfonyl chloride, the carboxylic acid, and the phenol), a combinatorial library can be designed to explore a vast chemical space. This is particularly useful in material discovery and drug discovery. nih.gov For instance, a library could be synthesized where different functional groups are introduced at each of the three positions to modulate properties like solubility, binding affinity to a biological target, or electronic properties for materials science applications.

The table below illustrates a basic combinatorial matrix using the compound as a scaffold.

| Scaffold: this compound Core | |||

| Reaction Site | Reagent Set 1 | Reagent Set 2 | Reagent Set 3 |

| Sulfonyl Chloride | Amine A | Amine B | Amine C |

| Carboxylic Acid | Alcohol X | Alcohol Y | Alcohol Z |

| Phenolic Hydroxyl | Alkyl Halide P | Alkyl Halide Q | Alkyl Halide R |

By combining each reagent from each set, a library of 3 x 3 x 3 = 27 unique compounds can be generated. In practice, much larger sets of reagents are used to create libraries containing thousands or even millions of compounds. nih.gov

Computational and Theoretical Studies of 3 Chlorosulfonyl 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid.

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rasayanjournal.co.in For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. sapub.org A smaller HOMO-LUMO gap suggests higher reactivity. For aromatic carboxylic acids, these frontier orbitals are typically localized over the benzene (B151609) ring and the carboxyl group. actascientific.com In the case of this compound, the presence of the electron-withdrawing chlorosulfonyl group and the electron-donating hydroxyl group would significantly influence the electron density distribution and the energies of these orbitals.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient, providing insights into its chemical behavior. The analysis of molecular orbitals helps in understanding the nature of chemical bonds and the electronic transitions that can occur.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Electrostatic Potential Mapping and Charge Distribution Investigations

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the sulfonyl group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups, and the area around the sulfonyl chloride group, would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.

Mulliken charge analysis, another computational method, can provide quantitative values for the partial charges on each atom in the molecule. rasayanjournal.co.in This information is crucial for understanding the molecule's polarity and its interactions with other polar molecules.

| Atom | Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| S (sulfonyl) | +1.20 |

| Cl (sulfonyl) | -0.30 |

| O (carbonyl) | -0.55 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unimi.it These simulations provide detailed information about the conformational flexibility of this compound and its interactions with surrounding molecules, such as solvents.

Solvation Effects on Reactivity and Stability

The presence of a solvent can significantly influence the reactivity and stability of a solute molecule. MD simulations can model the explicit interactions between this compound and solvent molecules, such as water. These simulations can reveal the formation of hydrogen bonds between the hydroxyl and carboxyl groups of the acid and the surrounding water molecules. The solvation shell around the molecule can affect its conformational preferences and the accessibility of its reactive sites. For instance, in polar solvents, the formation of hydrogen-bonded dimers, common for benzoic acids in apolar solvents, may be inhibited. ucl.ac.ukacs.org

Exploration of Conformational Landscapes

This compound possesses conformational flexibility due to the rotation around the C-C bond connecting the carboxyl group to the benzene ring and the C-S bond of the chlorosulfonyl group. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. acs.org Studies on similar hydroxybenzoic acids have shown that they can exist as a mixture of multiple conformers in the gas phase. acs.orgfigshare.com The relative populations of these conformers can be influenced by intermolecular interactions and the solvent environment.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely reaction pathways for the synthesis and subsequent reactions of this compound. By calculating the energies of reactants, products, and potential transition states, the feasibility and kinetics of a reaction can be estimated.

For example, the synthesis of this compound likely involves the chlorosulfonation of 4-hydroxybenzoic acid. Theoretical calculations can model the mechanism of this electrophilic aromatic substitution reaction, identifying the structure and energy of the transition state. This information is valuable for optimizing reaction conditions to improve yield and selectivity. Similarly, the reactivity of the chlorosulfonyl group towards nucleophiles, a key reaction for this class of compounds, can be investigated in silico to predict reaction outcomes and potential side products. rsc.orgresearchgate.netmagtech.com.cn Thermodynamic analysis of reaction pathways can be performed by calculating parameters such as the Gibbs free energy of reaction. sapub.org

Determination of Activation Energies and Reaction Barriers

No published research was found that computationally determines the activation energies or reaction barriers for reactions involving this compound.

Computational Assessment of Regioselectivity and Chemoselectivity

No published research was found that provides a computational assessment of the regioselectivity or chemoselectivity of this compound in chemical reactions.

Advanced Analytical Methodologies for Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation of the Compound and its Derivatives

Spectroscopy is an indispensable tool in chemical research, providing detailed information about molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms within a molecule. For 3-(Chlorosulfonyl)-4-hydroxybenzoic acid, ¹H and ¹³C NMR spectra offer unambiguous evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the aromatic ring. The electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups, along with the electron-donating effect of the hydroxyl group, influence the chemical shifts of these protons. The proton ortho to the hydroxyl group (H-5) is expected to appear as a doublet, shifted upfield relative to the others. The proton ortho to the carboxylic acid group (H-6) would likely be the most downfield signal, appearing as a doublet of doublets, while the proton ortho to the sulfonyl chloride group (H-2) would appear as a doublet. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, the positions of which are dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing seven distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons directly attached to the electronegative oxygen and sulfonyl chloride groups would also exhibit significant downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.2 | d | - |

| H-5 | ~7.1 | d | - |

| H-6 | ~8.0 | dd | - |

| OH | Variable (broad s) | s | - |

| COOH | Variable (broad s) | s | - |

| C-1 (C-COOH) | - | - | ~128 |

| C-2 (C-H) | - | - | ~130 |

| C-3 (C-SO₂Cl) | - | - | ~138 |

| C-4 (C-OH) | - | - | ~160 |

| C-5 (C-H) | - | - | ~118 |

| C-6 (C-H) | - | - | ~132 |

| C=O | - | - | ~170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring its vibrational modes. For this compound, the IR spectrum would display several characteristic absorption bands.

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group, overlapping with the phenolic O-H stretch. The C=O stretching of the carboxylic acid would appear as a strong, sharp peak around 1700-1680 cm⁻¹. The presence of the sulfonyl chloride group would be confirmed by two strong characteristic asymmetric and symmetric stretching bands for the S=O bond, typically found near 1375 cm⁻¹ and 1180 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be visible in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Table 2: Expected IR Absorption Frequencies for this compound Frequency ranges are based on characteristic values for functional groups found in similar compounds. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretch | 3500 - 3200 | Broad, Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid C=O | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonyl Chloride S=O | Asymmetric Stretch | ~1375 | Strong |

| Sulfonyl Chloride S=O | Symmetric Stretch | ~1180 | Strong |

| C-O | Stretch | 1300 - 1200 | Medium |

| S-Cl | Stretch | ~600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₅ClO₅S), the monoisotopic mass is 235.95462 Da. uni.lu The presence of chlorine and sulfur atoms would produce a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator of their presence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals information about the molecule's structure. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 234.94734. uni.lu Common fragmentation pathways would likely include the loss of a chlorine radical, the loss of sulfur dioxide (SO₂), or the cleavage of the entire chlorosulfonyl group. The fragmentation of a related derivatizing agent, 3-(chlorosulfonyl)benzoic acid, shows fragment ions corresponding to [C₇H₅O₅S]⁻ and [C₆H₄O₃S]⁻, suggesting similar pathways could be expected. nih.gov

Table 3: Predicted HRMS Data for this compound Data predicted using computational tools. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₆ClO₅S]⁺ | 236.96190 |

| [M+Na]⁺ | [C₇H₅ClNaO₅S]⁺ | 258.94384 |

| [M-H]⁻ | [C₇H₄ClO₅S]⁻ | 234.94734 |

| [M+HCOO]⁻ | [C₈H₆ClO₇S]⁻ | 280.95282 |

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis.

The method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of an aqueous component (like water with a small amount of acid, such as formic or phosphoric acid, to ensure the carboxylic acid is protonated) and an organic component (such as acetonitrile (B52724) or methanol) would effectively separate the target compound from potential impurities or starting materials. longdom.org Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). researchgate.net This method can be validated to provide precise and accurate quantitative results, making it suitable for quality control. longdom.org

Table 4: Representative HPLC Method for Purity Analysis This is a hypothetical method based on standard practices for analyzing aromatic acids. longdom.orghelixchrom.com

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction Byproducts

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity (due to the hydroxyl and carboxylic acid groups) and low volatility, coupled with its potential for thermal degradation at the high temperatures required for GC analysis, make it unsuitable for this technique. The sulfonyl chloride group is also reactive and may degrade in the GC inlet.

However, GC-MS can be an invaluable tool for analyzing volatile byproducts or impurities that may be present in a sample of this compound, particularly those arising from its synthesis. For the compound itself to be analyzed by GC-MS, a derivatization step would be necessary. This would involve converting the polar -OH and -COOH groups into less polar, more volatile ether and ester groups, for example, through silylation (e.g., with BSTFA) or methylation. After derivatization, the resulting compound could be analyzed to confirm its identity and assess purity with respect to other derivatized components. This approach is more common in metabolomics studies of related hydroxybenzoic acids than in routine quality control. researchgate.net

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Progress Monitoring and Purification

In the synthesis and characterization of specialized chemical compounds like this compound, chromatographic techniques are indispensable for both monitoring the progress of a chemical reaction and for the subsequent purification of the target molecule. Thin-Layer Chromatography (TLC) offers a rapid, simple, and inexpensive method for qualitative analysis during a reaction, while column chromatography is a robust technique for purifying compounds on a larger scale. The highly polar nature of this compound, owing to its carboxylic acid, hydroxyl, and chlorosulfonyl functional groups, dictates the specific conditions required for effective chromatographic separation.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

TLC is a critical tool for the real-time monitoring of chemical reactions, such as the chlorosulfonation of 4-hydroxybenzoic acid to yield this compound. By periodically sampling the reaction mixture and analyzing it by TLC, chemists can qualitatively track the consumption of starting materials and the formation of the product.

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate, which typically consists of a solid adsorbent, known as the stationary phase, coated onto a solid support. For polar analytes like this compound and its precursor, silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polar surface.

The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. The mobile phase travels up the plate by capillary action. As it moves, it passes over the spotted sample, and a separation process occurs. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Less Polar Compounds: Have a weaker affinity for the polar silica gel and are more soluble in the mobile phase, causing them to travel further up the plate.

More Polar Compounds: Have a stronger affinity for the stationary phase and are less soluble in the mobile phase, resulting in them traveling shorter distances.

For the separation of aromatic acids, a common practice is to add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This suppresses the ionization of the carboxylic acid groups, leading to less "streaking" and more compact, well-defined spots.

Analysis and Interpretation: After the solvent front has reached a sufficient height, the plate is removed and dried. The positions of the separated compounds are visualized, commonly under UV light at 254 nm, as aromatic compounds absorb UV radiation and appear as dark spots on a fluorescent background.

The retention factor (Rf), a key parameter in TLC, is calculated for each spot. It is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

By comparing the Rf values of the spots from the reaction mixture to those of the pure starting material and product, the progress of the reaction can be determined. The gradual disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding.

Table 1: Illustrative TLC Monitoring of the Chlorosulfonation of 4-Hydroxybenzoic Acid

| Reaction Time | Spot Description | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Interpretation |

| T = 0 hr | Starting Material (4-Hydroxybenzoic acid) | 3.5 | 7.0 | 0.50 | Reaction start. Only starting material present. |

| Product | 0.0 | 7.0 | 0.00 | ||

| T = 2 hr | Starting Material (4-Hydroxybenzoic acid) | 3.5 | 7.0 | 0.50 | Reaction in progress. Both starting material and product are present. |

| Product (this compound) | 2.1 | 7.0 | 0.30 | ||

| T = 4 hr | Starting Material (4-Hydroxybenzoic acid) | Faint spot at 3.5 | 7.0 | 0.50 | Reaction nearing completion. Product is the major component. |

| Product (this compound) | 2.1 | 7.0 | 0.30 | ||

| Note: Data are hypothetical and for illustrative purposes. TLC conducted on silica gel plates with a mobile phase of Hexane:Ethyl Acetate:Acetic Acid (60:40:1). The lower Rf value of the product is expected due to the increased polarity from the added chlorosulfonyl group. |

Column Chromatography for Purification

Once TLC analysis indicates the reaction is complete, the crude product mixture often requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a preparative technique used to separate and isolate desired compounds from a mixture.

Methodology: The principles of column chromatography are analogous to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel.

Column Packing: The column is carefully packed with a slurry of silica gel in a nonpolar solvent to ensure a uniform, crack-free stationary phase bed.

Sample Loading: The crude product is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel column.

Elution: A solvent system (eluent), similar to the mobile phase used for TLC but often less polar, is passed through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution). For separating a product like this compound from its less polar precursor, a gradient elution is often more effective.

Fraction Collection: As the eluent flows through the column, the separated components of the mixture move down at different rates. The eluent is collected in a series of labeled test tubes or flasks, known as fractions.

Analysis: The composition of each fraction is analyzed, typically by TLC, to determine which fractions contain the pure product. Fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound. The presence of a single spot on a TLC plate for a given fraction, with an Rf value matching the desired product, indicates its purity.

The choice of eluent is crucial for successful separation. A solvent system that provides a good separation of spots and an Rf value for the target compound of around 0.2-0.4 in the preliminary TLC analysis is often a good starting point for column chromatography.

Table 2: Representative Column Chromatography Purification of this compound

| Fraction Number | Eluent Composition (Hexane:Ethyl Acetate) | TLC Analysis Results (Rf values) | Contents |

| 1-5 | 90:10 | - | Eluent only |

| 6-10 | 80:20 | Rf = 0.65 | Non-polar impurities |

| 11-15 | 70:30 | Rf = 0.50 | Unreacted 4-hydroxybenzoic acid |

| 16-20 | 70:30 | Rf = 0.50 and 0.30 | Mixed fractions (starting material and product) |

| 21-30 | 60:40 | Rf = 0.30 | Pure this compound |

| 31-35 | 50:50 | - | Highly polar impurities (at baseline) |

| Note: Data are hypothetical and for illustrative purposes. Eluent for TLC analysis was Hexane:Ethyl Acetate:Acetic Acid (60:40:1). |

Future Research Directions and Unexplored Avenues for 3 Chlorosulfonyl 4 Hydroxybenzoic Acid

Development of Sustainable and Green Synthetic Routes for Compound Production

The traditional synthesis of aromatic sulfonyl chlorides often involves potent and hazardous reagents like chlorosulfonic acid. While effective, this method raises environmental and safety concerns due to the corrosive nature of the acid and the generation of acidic waste streams. Future research is imperative to develop more sustainable and greener manufacturing processes for 3-(chlorosulfonyl)-4-hydroxybenzoic acid.

One promising avenue is the exploration of biocatalytic routes. The microbial synthesis of the precursor, 4-hydroxybenzoic acid (4-HBA), from renewable feedstocks like L-tyrosine has been demonstrated. nih.govresearchgate.net An engineered multi-enzyme cascade in Escherichia coli has been shown to efficiently produce 4-HBA. nih.gov Future work could focus on developing a subsequent enzymatic or chemo-enzymatic step to achieve the chlorosulfonation of bio-derived 4-HBA, thereby creating a more sustainable end-to-end process.

Another green chemistry approach involves investigating alternative sulfonating agents that are less hazardous than chlorosulfonic acid. Research into solid acid catalysts or milder sulfonating systems could reduce waste and improve the safety profile of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of these new synthetic pathways. tudelft.nl

Table 1: Comparison of Synthetic Approaches for Aromatic Acids

| Approach | Traditional Method (e.g., Kolbe-Schmitt) | Biocatalytic Method |

|---|---|---|

| Starting Materials | Petroleum-derived phenols | Renewable feedstocks (e.g., L-tyrosine) nih.gov |

| Reaction Conditions | High temperature and pressure nih.gov | Mild conditions (e.g., 30 °C) researchgate.net |

| Catalysts | Often toxic catalysts nih.gov | Enzymes/Whole-cell biocatalysts nih.gov |

| Environmental Impact | Higher energy consumption, hazardous waste | Lower energy consumption, biodegradable waste |

| Key Advantage | High yields nih.gov | Sustainability, use of renewable resources nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The three distinct functional groups of this compound offer multiple sites for chemical modification. However, achieving selective functionalization can be challenging. Future research should focus on the discovery and application of novel catalytic systems that can precisely target one functional group while leaving the others intact.

For instance, developing catalysts for the selective transformation of the sulfonyl chloride group is a key area. This could include catalysts for:

Sulfonamide formation: While this reaction is often straightforward, catalysts could enhance reaction rates, improve yields with sterically hindered amines, and allow the reaction to proceed under milder conditions.

Cross-coupling reactions: Palladium- or nickel-based catalytic systems could be explored to desulfonatively couple the sulfonyl chloride group with various partners, creating C-C, C-N, or C-S bonds and providing access to a wide range of derivatives.

Furthermore, catalysts that enable the functionalization of the aromatic ring, such as late-stage C-H activation, would be highly valuable. This would allow for the introduction of new substituents onto the benzene (B151609) ring, further expanding the chemical space accessible from this starting material. The development of orthogonal protection strategies, facilitated by catalytic methods, would also be a significant advance, enabling sequential and controlled modification of the molecule's different reactive sites.

Application in Advanced Materials Science Research, Including Polymer and Supramolecular Chemistry

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers. The carboxylic acid and sulfonyl chloride groups can participate in polymerization reactions to form polyesters, polyamides (via conversion of the carboxylic acid to an amine or reaction of the sulfonyl chloride with a diamine), or polysulfonates. These polymers could possess unique properties, such as high thermal stability, specific solubility characteristics, or tailored electronic properties, making them suitable for specialized applications. For instance, aromatic polyesters are known for their use as liquid crystal polymers (LCPs). researchgate.net

In supramolecular chemistry, the compound's ability to act as both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and sulfonyl oxygens) makes it an excellent candidate for designing complex, self-assembling systems. mdpi.commdpi.com Future research could explore its use in the formation of:

Cocrystals: By combining it with other molecules (coformers), novel crystalline structures with modified physical properties like solubility and stability can be engineered. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular gels and polymers: The directional hydrogen bonding and potential for π-π stacking can be harnessed to create responsive materials that change their properties in response to external stimuli.

The derivatization of the sulfonyl chloride group into sulfonamides with specific functionalities could also introduce new recognition sites, enabling the construction of highly ordered and functional supramolecular architectures.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation Methodologies

The need to efficiently explore the vast chemical space accessible from this compound makes it an ideal candidate for integration into modern automated synthesis and high-throughput experimentation (HTE) platforms. digitellinc.comnih.gov HTE allows for the rapid, parallel execution of many reactions to screen for optimal conditions, catalysts, or reagents. nih.govpurdue.edu

Future research in this area could involve:

Reaction Optimization: Using HTE to rapidly screen a wide array of catalysts, solvents, bases, and temperatures for the derivatization of the sulfonyl chloride or carboxylic acid groups. This data-rich approach can significantly accelerate the discovery of optimal reaction conditions. digitellinc.compurdue.edu

Library Synthesis: Employing automated platforms to synthesize large libraries of derivatives, particularly sulfonamides, by reacting the parent compound with a diverse set of amines. These libraries can then be screened for biological activity or material properties.

Flow Chemistry: Developing continuous flow synthesis methods for the production and derivatization of this compound. purdue.edu Flow chemistry offers advantages in terms of safety, scalability, and process control, which would be particularly beneficial when working with reactive intermediates. purdue.edu

By combining HTE with automated purification and analysis, the design-make-test-analyze cycle can be dramatically shortened, enabling a more rapid exploration of the potential applications of this versatile chemical building block. digitellinc.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Chlorosulfonyl)-4-hydroxybenzoic acid, and what reaction conditions are critical for achieving optimal yields?

- Methodological Answer : The compound is synthesized via chlorosulfonation of 4-hydroxybenzoic acid using chlorosulfonic acid (ClSO₃H). Critical parameters include maintaining anhydrous conditions (to prevent hydrolysis) and a temperature gradient of 0–5°C during reagent addition. Post-reaction, the product is quenched in ice-water and purified via recrystallization (e.g., dichloromethane/hexane) to achieve >95% purity. Yields can vary (64–82%) depending on stoichiometric ratios and reaction duration .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include a broad singlet at δ 13.2 (carboxylic -OH) and aromatic protons at δ 8.33 (s, 1H) and 7.80–7.78 (m, 1H) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%).

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 234.97) validates molecular weight .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves , chemical goggles , and lab coats to prevent dermal/ocular exposure. Reactions must be conducted in a fume hood due to HCl/SO₂ emissions. Waste should be neutralized with sodium bicarbonate and disposed as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the chlorosulfonation step to enhance the yield of this compound beyond 65%?

- Methodological Answer :

- Stoichiometric Control : Use 2.5 equivalents of ClSO₃H with dropwise addition over 2 hours at -10°C.

- Azeotropic Drying : Pre-dry 4-hydroxybenzoic acid with toluene to remove moisture.

- Post-Reaction Quenching : Immediate extraction into dichloromethane prevents hydrolysis. Pilot studies show these adjustments increase yields to 75–82% .

Q. What analytical approaches resolve contradictions in reported reaction pathways for the sulfonation of 4-hydroxybenzoic acid derivatives?

- Methodological Answer :

- Kinetic Monitoring : Use in situ IR spectroscopy to detect intermediates (e.g., sulfonic acid anhydrides).

- Computational Modeling : DFT calculations compare energy barriers for electrophilic substitution vs. sulfonic acid chloride pathways.

- Isotopic Labeling : ³⁵S-labeled reagents track sulfonyl group incorporation .

Q. In pharmacological studies, how does modifying the sulfonyl chloride group in this compound impact its bioactivity as a diuretic precursor?

- Methodological Answer :

- Sulfonamide Derivatives : Reacting with NH₃ yields 4-chloro-3-sulfamoylbenzoic acid, a precursor to bumetanide (loop diuretic). SAR studies show sulfonamide groups enhance renal carbonic anhydrase inhibition by 40% compared to sulfonyl chloride .

- Ring Substituents : Introducing methyl groups at the 5-position reduces tubular secretion rates (in vitro IC₅₀ increases from 12 nM to 85 nM) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 230°C and 245°C?

- Methodological Answer : Discrepancies arise from polymorphism or residual solvents. To resolve:

- Perform DSC-TGA to assess thermal stability.

- Recrystallize from acetonitrile (high polarity) vs. toluene (low polarity) to isolate stable polymorphs .

Q. How can researchers address conflicting biodegradation data for sulfonated benzoic acid derivatives in environmental studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。